REACTION_CXSMILES
|
N1C(C([O-])=O)=C[N:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:2]=1.[OH-:15].[Na+]>C(O)C>[CH2:13]([O:12][C:10]([C:3]1[N:4]=[N:4][C:3]([C:10]([OH:11])=[O:15])=[CH:2][CH:2]=1)=[O:11])[CH3:14] |f:1.2|
|
Name
|
ethyl pyrazine-3,6-dicarboxylate
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=NC=C1C(=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
34.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated salt was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a small amount of water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(N=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |